molecular formula C22H23NO7S B3010703 N-(2-(furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethyl)-2,6-dimethoxybenzamide CAS No. 946243-14-7

N-(2-(furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethyl)-2,6-dimethoxybenzamide

Katalognummer B3010703
CAS-Nummer: 946243-14-7
Molekulargewicht: 445.49
InChI-Schlüssel: VWRSBKMDJRXSPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethyl)-2,6-dimethoxybenzamide, also known as Compound X, is a novel compound that has been extensively studied for its potential use in scientific research. Compound X is a synthetic compound that has been designed to selectively inhibit a specific enzyme, which plays a critical role in various physiological processes.

Wissenschaftliche Forschungsanwendungen

Pharmacological Activities of Furanyl Compounds

A study by Makkar and Chakraborty (2018) on novel furanyl derivatives from the red seaweed Gracilaria opuntia revealed compounds with significant anti-inflammatory, antioxidative, and anti-diabetic properties. These compounds were the first furanyl natural products featuring methoxycyclooctyl benzofuran with tetrahydro-2H-oxocin framework and tetrahydro-1H-xanthenyl methoxy methylfuran skeletons. Their anti-inflammatory activity was comparable to that of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, and they exhibited strong antioxidative properties, comparable or superior to synthetic antioxidants such as butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA). These findings suggest potential applications in developing treatments for inflammation, oxidative stress, and diabetes (Makkar & Chakraborty, 2018).

Applications in Organic Synthesis

Several studies have explored the utility of furanyl compounds in organic synthesis, highlighting their versatility in constructing complex molecular frameworks:

  • Xu et al. (2018) demonstrated chemodivergent and redox-neutral annulations between N-methoxybenzamides and sulfoxonium ylides via Rh(iii)-catalyzed C-H activation. This process underscores the role of furanyl compounds in facilitating chemodivergent cyclizations, providing a method for synthesizing diverse organic molecules with potential pharmacological applications (Xu, Zheng, Yang, & Li, 2018).

  • The work by Arjona et al. (1998) on the Diels-Alder cycloaddition reaction of some substituted furans and E-1,2-bis(phenylsulfonyl)ethylene illustrates the role of furanyl compounds in facilitating stereoselective reactions. These reactions are crucial for the synthesis of complex organic molecules, demonstrating the importance of furanyl derivatives in medicinal chemistry and organic synthesis (Arjona, Iradier, Mañas, Plumet, Grabuleda, & Jaime, 1998).

Potential for Novel Drug Development

The study by Romagnoli et al. (2015) on the design, synthesis, in vitro, and in vivo anticancer and antiangiogenic activity of novel 3-arylaminobenzofuran derivatives targeting the colchicine site on tubulin highlights the therapeutic potential of furanyl compounds in cancer treatment. These compounds demonstrated potent antiproliferative activity against cancer cells, inhibition of tubulin polymerization, apoptosis induction, and potent vascular disrupting properties. Such findings indicate the potential of furanyl derivatives in developing new anticancer therapies (Romagnoli, Baraldi, Salvador, Prencipe, Lopez-Cara, Schiaffino Ortega, Brancale, Hamel, Castagliuolo, Mitola, Ronca, Bortolozzi, Porcù, Basso, & Viola, 2015).

Eigenschaften

IUPAC Name

N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO7S/c1-27-15-9-11-16(12-10-15)31(25,26)20(17-8-5-13-30-17)14-23-22(24)21-18(28-2)6-4-7-19(21)29-3/h4-13,20H,14H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRSBKMDJRXSPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=C(C=CC=C2OC)OC)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethyl)-2,6-dimethoxybenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.